molecular formula C14H10FNOS B14645086 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one CAS No. 55389-22-5

1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one

Cat. No.: B14645086
CAS No.: 55389-22-5
M. Wt: 259.30 g/mol
InChI Key: YSHXLYUSFWMGEZ-UHFFFAOYSA-N
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Description

1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom at the 7th position of the phenothiazine ring and an ethanone group at the 1st position.

Preparation Methods

The synthesis of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes and pigments due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one can be compared with other phenothiazine derivatives:

Properties

CAS No.

55389-22-5

Molecular Formula

C14H10FNOS

Molecular Weight

259.30 g/mol

IUPAC Name

1-(7-fluoro-10H-phenothiazin-2-yl)ethanone

InChI

InChI=1S/C14H10FNOS/c1-8(17)9-2-5-13-12(6-9)16-11-4-3-10(15)7-14(11)18-13/h2-7,16H,1H3

InChI Key

YSHXLYUSFWMGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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